Elexacaftor-d3

説明

Elexacaftor-d3 (deuterated at three hydrogen sites) is a stable isotope-labeled internal standard used in quantitative bioanalytical methods, particularly for monitoring elexacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. Its high isotopic purity (99.9%) and chemical purity (99.51%) ensure minimal interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of elexacaftor and its metabolites in biological matrices like plasma and dried blood spots (DBS) . This compound is synthesized and distributed by Toronto Research Chemicals (TRC), with applications in therapeutic drug monitoring (TDM) and pharmacokinetic studies for cystic fibrosis (CF) patients receiving combination therapies such as elexacaftor/tezacaftor/ivacaftor (ETI) .

特性

分子式 |

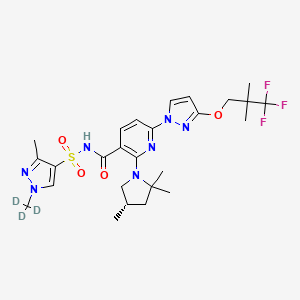

C26H34F3N7O4S |

|---|---|

分子量 |

600.7 g/mol |

IUPAC名 |

N-[3-methyl-1-(trideuteriomethyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7D3 |

InChIキー |

MVRHVFSOIWFBTE-JBFRPYDWSA-N |

異性体SMILES |

[2H]C([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C |

正規SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Elexacaftor-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:

Formation of the core structure: This involves the construction of the pyrazole and nicotinamide moieties.

Introduction of deuterium: Deuterium atoms are introduced through specific reactions, such as deuterium exchange or the use of deuterated reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: Ensuring high yield and purity.

Scaling up: Using larger reactors and more efficient purification techniques to produce the compound in bulk.

化学反応の分析

Types of Reactions

Elexacaftor-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

科学的研究の応用

Elexacaftor-d3 is widely used in scientific research, particularly in the following areas:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of elexacaftor.

Metabolism: Investigating the metabolic pathways and identifying metabolites.

Drug Development: Used in the development of new CFTR modulators and combination therapies.

Biological Studies: Understanding the biological effects and mechanisms of action of elexacaftor.

作用機序

Elexacaftor-d3, like elexacaftor, acts as a CFTR corrector. It works by:

Improving CFTR protein folding: Enhances the proper folding and trafficking of the CFTR protein to the cell surface.

Increasing CFTR function: Enhances the chloride ion transport function of the CFTR protein.

Molecular Targets: The primary target is the CFTR protein, specifically the F508del mutation, which is the most common mutation in cystic fibrosis patients.

類似化合物との比較

Purity and Source

Key Findings :

Analytical Performance in LC-MS/MS

- This compound : Validated for simultaneous quantification of elexacaftor and its metabolite elexacaftor-M23 in DBS and plasma. Achieved a run time of 6.5 minutes with baseline separation, demonstrating robustness in high-throughput clinical settings .

- Tezacaftor-d4: Used to quantify tezacaftor, tezacaftor-M1, and ivacaftor metabolites.

- Ivacaftor-d9 : Employed for ivacaftor and its carboxylate metabolite. Exhibits longer retention times compared to this compound but integrates seamlessly in multi-analyte panels .

Cost and Availability

| Compound | Price (1 mg) | Supplier |

|---|---|---|

| This compound | €1,041.00 | CymitQuimica |

| (rac-trans)-Bifenthrin-d5 | €291.00 | CymitQuimica |

Insights :

- This compound is significantly costlier than non-CFTR deuterated standards (e.g., bifenthrin-d5), reflecting its specialized role in precision medicine .

- No direct pricing data exists for tezacaftor-d4 or ivacaftor-d4, but their synthesis complexity likely places them in a similar high-cost bracket.

Multi-Analyte Panels

This compound enables simultaneous quantification of nine analytes, including parent drugs (elexacaftor, tezacaftor, ivacaftor) and metabolites (elexacaftor-M23, tezacaftor-M1), in a single LC-MS/MS run. This efficiency reduces sample volume requirements and operational costs .

Clinical Validation

- DBS Validation : this compound demonstrated <12% coefficient of variation (CV) in DBS assays, meeting European Medicines Agency (EMA) guidelines. Its stability at −20°C ensures reliable long-term storage .

- Plasma Validation: In plasma, this compound achieved <19% CV at the lower limit of quantification (LLOQ), outperforming non-deuterated analogs in sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。